molecular formula C23H26N2O3 B2899556 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide CAS No. 862832-13-1

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide

Cat. No. B2899556
CAS RN: 862832-13-1
M. Wt: 378.472
InChI Key: ZECPGEGVMHMJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide, also known as CEP-26401, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide is not fully understood. However, it has been shown to modulate several signaling pathways that are involved in neuroprotection and inflammation. This compound has been shown to activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase. Additionally, this compound has been shown to decrease the production of reactive oxygen species and lipid peroxidation. In terms of physiological effects, this compound has been shown to improve cognitive function and reduce inflammation in several in vivo models.

Advantages and Limitations for Lab Experiments

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and is stable under physiological conditions. Additionally, this compound has been shown to have low toxicity and is well tolerated in animal models. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide. One area of interest is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating inflammatory diseases. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in future research.

Synthesis Methods

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide involves the reaction of 1,2-dimethylindole-3-carboxylic acid with propylamine and 4-ethoxybenzoyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized for high yield and purity and has been used in several studies to synthesize this compound.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in several in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-(4-ethoxyphenyl)-2-oxo-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-5-15-25(17-11-13-18(14-12-17)28-6-2)23(27)22(26)21-16(3)24(4)20-10-8-7-9-19(20)21/h7-14H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECPGEGVMHMJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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